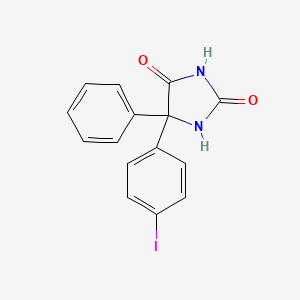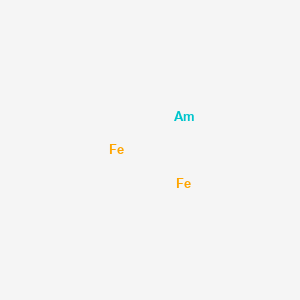
Americium;iron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Americium;iron is a compound that combines the elements americium and iron Americium is a synthetic element with the atomic number 95, known for its radioactivity and ability to generate significant heat Iron, on the other hand, is a naturally occurring element with the atomic number 26, widely used in various industries due to its strength and versatility
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of americium;iron compounds typically involves the reaction of americium with iron under controlled conditions. One common method is the reduction of americium(III) compounds with iron powder. This reaction is usually carried out in a high-temperature furnace under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound compounds is limited due to the rarity and radioactivity of americium. small-scale production can be achieved in specialized facilities equipped to handle radioactive materials. The process involves the separation of americium from nuclear reactor waste, followed by its purification and reaction with iron.
Análisis De Reacciones Químicas
Types of Reactions
Americium;iron compounds can undergo various chemical reactions, including:
Oxidation: Americium can be oxidized to higher oxidation states, such as americium(IV) oxide.
Reduction: Reduction of americium(III) compounds with iron can yield americium(II) compounds.
Substitution: Americium can form substitution compounds with other elements, such as halides.
Common Reagents and Conditions
Oxidation: Oxygen or fluorine gas can be used as oxidizing agents.
Reduction: Iron powder or sodium amalgam can be used as reducing agents.
Substitution: Halogen gases (chlorine, bromine, iodine) can be used for substitution reactions.
Major Products
Oxidation: Americium(IV) oxide (AmO₂)
Reduction: Americium(II) chloride (AmCl₂)
Substitution: Americium(III) fluoride (AmF₃), Americium(III) chloride (AmCl₃)
Aplicaciones Científicas De Investigación
Americium;iron compounds have several scientific research applications:
Chemistry: Used in the study of transuranic elements and their chemical properties.
Biology: Research on the biological effects of americium exposure and its potential use in radiotherapy.
Industry: Used in smoke detectors and as a neutron source in various industrial applications.
Mecanismo De Acción
The mechanism of action of americium;iron compounds involves the interaction of americium’s radioactive properties with its environment. Americium emits alpha particles, which can ionize surrounding molecules and generate heat. This property is utilized in smoke detectors and neutron sources. The molecular targets and pathways involved include the ionization of air molecules and the generation of free radicals.
Comparación Con Compuestos Similares
Similar Compounds
Curium;iron: Similar to americium;iron, curium;iron compounds involve the combination of curium (another transuranic element) with iron.
Plutonium;iron: Plutonium;iron compounds share similar properties due to the presence of another actinide element, plutonium.
Uniqueness
This compound compounds are unique due to the specific radioactive properties of americium. Unlike curium and plutonium, americium has a longer half-life, making it more suitable for long-term applications such as smoke detectors and neutron sources. Additionally, the combination with iron enhances its stability and usability in various industrial and scientific applications.
Propiedades
Número CAS |
59330-36-8 |
|---|---|
Fórmula molecular |
AmFe2 |
Peso molecular |
354.75 g/mol |
Nombre IUPAC |
americium;iron |
InChI |
InChI=1S/Am.2Fe |
Clave InChI |
ZPWGSUCTKWSRIB-UHFFFAOYSA-N |
SMILES canónico |
[Fe].[Fe].[Am] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


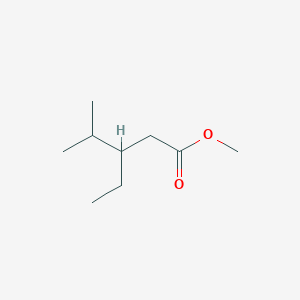
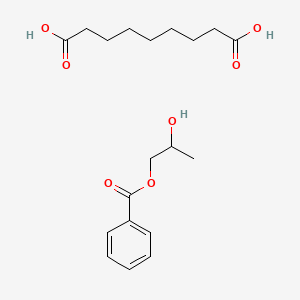

![2,2'-[(1R,2S)-Cyclopropane-1,2-diyl]di(ethan-1-ol)](/img/structure/B14622295.png)

![N-[(4-Aminophenyl)methyl]-L-tyrosine](/img/structure/B14622321.png)
![Methanone, bis[3-(mercaptomethyl)phenyl]-](/img/structure/B14622324.png)
![3-Amino-1-(6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-5-yl)butan-1-one](/img/structure/B14622326.png)
![4-Methoxy-N-{2-[1-(pyridin-2-yl)ethenyl]phenyl}benzamide](/img/structure/B14622328.png)
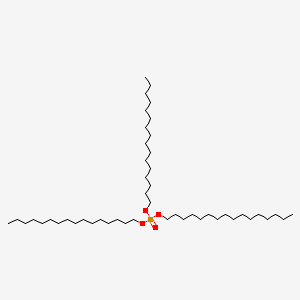

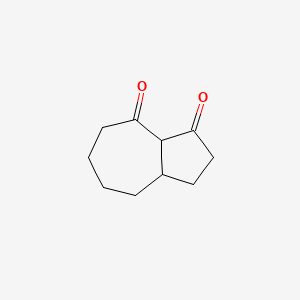
![1-[4-(3-Oxobutyl)phenyl]butan-1-one](/img/structure/B14622352.png)
